Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate
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Overview
Description
Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate: is an organic compound with the molecular formula C8H3ClF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2,3,5,6-tetrafluorobenzoate with a chlorinating agent. The reaction typically takes place in the presence of a catalyst and under controlled temperature conditions to ensure the selective substitution of the fluorine atom with chlorine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols under specific conditions.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or tert-butylamine can be used in the presence of solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or amino derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved may include binding to active sites of enzymes, altering their activity, or interacting with cellular receptors to modulate biological responses .
Comparison with Similar Compounds
Methyl 2,3,5,6-tetrafluorobenzoate: Similar structure but lacks the chlorine substituent.
4-Chloro-2,3,5-trifluorobenzoic acid: Similar structure but has one less fluorine atom.
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: Similar structure but has an amino group instead of chlorine.
Uniqueness: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable for various applications in research and industry .
Properties
CAS No. |
89847-85-8 |
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Molecular Formula |
C8H3ClF4O2 |
Molecular Weight |
242.55 g/mol |
IUPAC Name |
methyl 4-chloro-2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C8H3ClF4O2/c1-15-8(14)2-4(10)6(12)3(9)7(13)5(2)11/h1H3 |
InChI Key |
KBQXOVCREFAEIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)Cl)F)F |
Origin of Product |
United States |
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